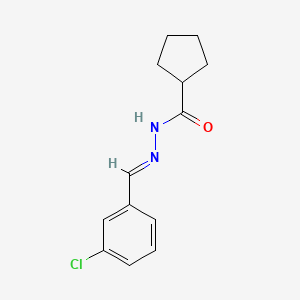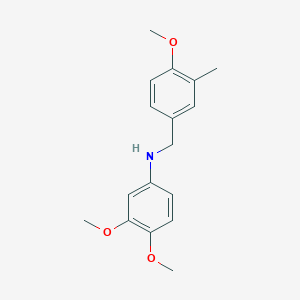![molecular formula C16H24N2O4S B4976588 methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4976588.png)
methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-4-butylphenylsulfonamide piperazine or Boc-4-butylphenylsulfonamide.
Mecanismo De Acción
The exact mechanism of action of methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. Additionally, this compound may interact with specific receptors or signaling pathways in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate has been reported to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition may lead to increased levels of these neurotransmitters in the brain, which can have various effects on mood, behavior, and cognition. Additionally, this compound has been reported to exhibit inhibitory effects on carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate in lab experiments is its potential as a scaffold for the development of novel drugs targeting specific biological pathways. Additionally, this compound has been reported to exhibit inhibitory effects on certain enzymes, making it a useful tool for studying their function and potential therapeutic applications. However, one limitation of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate. One direction is the development of novel drugs based on this compound for the treatment of various diseases such as cancer, Alzheimer's disease, and depression. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on various physiological processes. Finally, the synthesis and characterization of new derivatives of this compound may lead to the discovery of more potent and selective inhibitors of specific enzymes and biological pathways.
Métodos De Síntesis
The synthesis of methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate involves a series of reactions. The starting material for this synthesis is 4-butylbenzenesulfonyl chloride, which is reacted with piperazine in the presence of a base such as triethylamine. The resulting product is then treated with Boc anhydride to obtain the final compound, methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate.
Aplicaciones Científicas De Investigación
Methyl 4-[(4-butylphenyl)sulfonyl]-1-piperazinecarboxylate has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. This compound has been reported to exhibit inhibitory effects on certain enzymes such as monoamine oxidase and carbonic anhydrase, which are involved in various physiological processes. Additionally, this compound has shown potential as a scaffold for the development of novel drugs targeting specific biological pathways.
Propiedades
IUPAC Name |
methyl 4-(4-butylphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-4-5-14-6-8-15(9-7-14)23(20,21)18-12-10-17(11-13-18)16(19)22-2/h6-9H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNOCVUIYOKGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indole](/img/structure/B4976525.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B4976529.png)

![2,3-dichloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4976545.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4976548.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4976559.png)
![1,1'-(carbonyldi-4,1-phenylene)bis{2-[4-(phenylthio)phenyl]-1,2-ethanedione}](/img/structure/B4976565.png)
![N-(2-(4-bromophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-tert-butylbenzamide](/img/structure/B4976567.png)
![N-benzyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4976582.png)

![5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4976604.png)
![3-(4-chlorophenyl)-7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4976615.png)
amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4976623.png)